

15(R)-methyl-PGD2: A Potent and Selective DP2 Receptor Agonist

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, particularly in the context of allergic inflammation. It exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi/o, leading to a decrease in cAMP and an increase in intracellular calcium. The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, making it a critical player in the orchestration of type 2 immune responses.

15(R)-methyl-PGD2 is a synthetic analog of PGD2 that has emerged as a potent and selective agonist for the DP2 receptor.[1] Its resistance to metabolism and high potency make it an invaluable tool for elucidating the physiological and pathophysiological roles of the DP2 receptor in inflammatory diseases such as asthma and allergic rhinitis.[1] This guide provides a comprehensive overview of 15(R)-methyl-PGD2, including its pharmacological profile, the signaling pathways it activates, and detailed protocols for key experimental assays.

Pharmacological Profile

15(R)-methyl-PGD2 is distinguished by its high potency and selectivity for the DP2 receptor over the DP1 receptor. This selectivity is crucial for isolating and studying DP2-mediated effects



without the confounding influence of DP1 activation.

Data Presentation: Quantitative Analysis of DP2 Receptor Agonists

The following tables summarize the quantitative data on the binding affinity and functional potency of 15(R)-methyl-PGD2 and other relevant ligands for the DP2 receptor.

Table 1: Functional Potency (EC50) of DP2 Receptor Agonists in Human Eosinophil Chemotaxis

Compound	EC50 (nM)	Reference
15(R)-methyl-PGD2	1.7	[1]
Prostaglandin D2 (PGD2)	10	[1]
15S-methyl-PGD2	128	[1]
13,14-dihydro-15-keto PGD2 (DK-PGD2)	14.2 ± 3.4	[2]
15-deoxy-Δ12,14-PGJ2	21.8 ± 6.3	[2]

Table 2: Binding Affinity (Ki) of Various Ligands for the DP2 Receptor



Compound	Ki (nM)	Cell Type/System	Reference
Prostaglandin D2 (PGD2)	2.4 ± 0.2	Recombinant human DP2 in HEK293 cells	[3]
13,14-dihydro-15-keto PGD2 (DK-PGD2)	2.91 ± 0.29	Recombinant human DP2 in HEK293 cells	[4]
15-deoxy-Δ12,14- PGJ2	3.15 ± 0.32	Recombinant human DP2 in HEK293 cells	[4]
15(S)-15 methyl- PGD2	~34.0	Recombinant human DP2 in HEK293 cells	[4]
CAY10471 (Antagonist)	9 ± 0.04	Human DP2 receptors in HEK cells	[5]

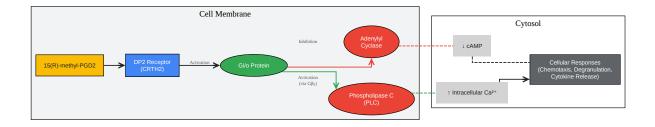
Note: A specific Ki value for 15(R)-methyl-PGD2 is not readily available in the cited literature; however, its potent functional activity (EC50 of 1.7 nM) suggests a high binding affinity.

Signaling Pathways

Activation of the DP2 receptor by 15(R)-methyl-PGD2 initiates a signaling cascade characteristic of Gi/o-coupled receptors. This pathway plays a central role in mediating the proinflammatory functions of PGD2 on immune cells.

DP2 Receptor Signaling Cascade





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DP2 receptor signaling cascade upon agonist binding.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of 15(R)-methyl-PGD2 as a DP2 receptor agonist.

Eosinophil Chemotaxis Assay (Boyden Chamber Method)

This assay quantifies the directed migration of eosinophils in response to a chemoattractant gradient.

Materials:

- Isolated human eosinophils (purity >98%)
- 15(R)-methyl-PGD2 and other test compounds
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Boyden chamber apparatus (96-well format)



- Polycarbonate filters (5 μm pore size)
- Staining solution (e.g., Diff-Quik)
- Microscope

Procedure:

- Cell Preparation: Resuspend purified eosinophils in assay medium to a final concentration of 2 x 10⁶ cells/mL.[6]
- Agonist Preparation: Prepare serial dilutions of 15(R)-methyl-PGD2 and other chemoattractants in the assay medium.
- Assay Setup:
 - Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.[6]
 - Carefully place the polycarbonate filter over the lower wells, ensuring no air bubbles are trapped.[6]
 - Add 50 μL of the eosinophil suspension to the upper wells.[6]
- Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.[6]
- · Cell Staining and Counting:
 - o After incubation, remove the filter.
 - Wipe the non-migrated cells from the upper surface of the filter.[6]
 - Fix and stain the filter with a suitable stain.[6]
 - Mount the filter on a glass slide and count the number of migrated cells in several highpower fields using a microscope.

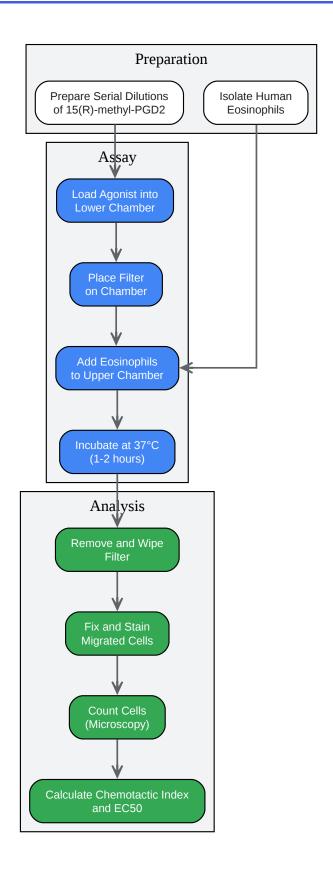


Data Analysis:

- Calculate the chemotactic index by dividing the number of cells that migrated towards the agonist by the number of cells that migrated towards the medium control.
- Generate dose-response curves and determine the EC50 value.

Experimental Workflow: Eosinophil Chemotaxis Assay





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Workflow for the eosinophil chemotaxis assay.



Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following DP2 receptor activation.

Materials:

- HEK293 or CHO cells stably expressing the human DP2 receptor
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- 15(R)-methyl-PGD2 and other test compounds
- Fluorescence plate reader with injection capabilities
- Black-walled, clear-bottom 96-well plates

Procedure:

- Cell Seeding: The day before the assay, seed the DP2-expressing cells into a black-walled, clear-bottom 96-well plate.[7]
- Dye Loading:
 - Prepare the Fluo-4 AM loading solution according to the manufacturer's protocol. This
 typically involves diluting the stock in assay buffer, often with the addition of Pluronic F-127
 to aid in dye solubilization.[7]
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate the plate at 37°C for approximately 1 hour in the dark.[7]
 - Wash the cells with assay buffer to remove extracellular dye.[8]
- Calcium Measurement:
 - Place the plate in the fluorescence plate reader.



- Establish a stable baseline fluorescence reading.
- Use the instrument's injector to add 15(R)-methyl-PGD2 or other agonists at various concentrations.
- Immediately begin recording the fluorescence intensity over time. The signal will increase rapidly upon agonist addition.

Data Analysis:

- The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Eosinophil Shape Change Assay

This assay quantifies the morphological change of eosinophils from a spherical to a polarized shape upon activation, which can be measured by flow cytometry as an increase in forward scatter (FSC).[9]

Materials:

- Isolated human eosinophils
- 15(R)-methyl-PGD2 and other test compounds
- Assay buffer (e.g., HBSS)
- Fixative solution (e.g., 0.25% BD Cell-Fix™ Solution)
- · Flow cytometer

Procedure:

- Cell and Agonist Preparation:
 - Resuspend purified eosinophils in assay buffer.



- Prepare serial dilutions of 15(R)-methyl-PGD2.
- Incubation:
 - In a 96-well plate or microcentrifuge tubes, incubate the eosinophil suspension at 37°C for 5 minutes.
 - Add the agonist solutions and incubate for an additional 5 minutes at 37°C.
- Fixation: Stop the reaction by adding a cold fixative solution and immediately placing the samples on ice.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the eosinophil population based on their forward and side scatter characteristics, and often their autofluorescence properties.
 - Measure the mean FSC of the eosinophil population for each condition.

Data Analysis:

- Calculate the percentage increase in mean FSC for each agonist concentration compared to the unstimulated control.
- Plot the percentage increase in FSC against the agonist concentration to generate a doseresponse curve and determine the EC50 value.

Conclusion

15(R)-methyl-PGD2 is a powerful and selective tool for investigating the biology of the DP2 receptor.[1] Its high potency and metabolic stability make it superior to the endogenous ligand, PGD2, for in vitro and potentially in vivo studies. The experimental protocols detailed in this guide provide a robust framework for characterizing the effects of 15(R)-methyl-PGD2 and other DP2 receptor modulators. A thorough understanding of the pharmacology and signaling of this receptor, facilitated by tools like 15(R)-methyl-PGD2, is essential for the development of novel therapeutics targeting allergic and inflammatory diseases.



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